molecular formula C17H17BrClNO B2481570 8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2194907-66-7

8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2481570
CAS No.: 2194907-66-7
M. Wt: 366.68
InChI Key: IXDWUGBUYYDAFT-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H17BrClNO and its molecular weight is 366.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The compound 8-(5-Bromo-2-chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane belongs to a class of chemicals that have been extensively studied for their synthesis and structural characteristics. For instance, Izquierdo et al. (1991) focused on synthesizing and studying esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, including the structural and conformational analysis of these compounds (Izquierdo et al., 1991). Similarly, Diez et al. (1991) synthesized and studied a series of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives, providing insights into their structural properties (Diez et al., 1991).

Methodologies in Chemical Synthesis

Several studies have proposed novel methodologies for the synthesis of azabicyclic compounds, which are structurally related to the compound of interest. Sato et al. (1995) described a new synthesis approach for 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical translocation reactions (Sato et al., 1995). This innovative method highlights the versatility and potential of these azabicyclic frameworks in synthetic chemistry.

Applications in Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, closely related to the compound , is a central core in the family of tropane alkaloids. Rodríguez et al. (2021) reviewed the enantioselective construction of this scaffold, emphasizing its significance in synthesizing various biologically active tropane alkaloids (Rodríguez et al., 2021).

Bioactive Compound Synthesis

Another aspect of research includes the synthesis of bioactive compounds using the 8-azabicyclo[3.2.1]octane framework. Armstrong and Bergmeier (2017) developed a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, demonstrating the utility of this bicyclic heterocycle in medicinal chemistry research (Armstrong & Bergmeier, 2017).

Mechanism of Action

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is a significant interest in this field and it is likely to be a focus of future research.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO/c18-12-3-6-16(19)15(9-12)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWUGBUYYDAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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